Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate
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Overview
Description
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is an organic compound with the molecular formula C20H18N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline ring structure allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the formamido and propanoate groups.
Methyl 3-[(2-methylquinolin-4-yl)formamido]propanoate: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamido and propanoate groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 3-[(2-phenylquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C20H18N2O3/c1-25-19(23)11-12-21-20(24)16-13-18(14-7-3-2-4-8-14)22-17-10-6-5-9-15(16)17/h2-10,13H,11-12H2,1H3,(H,21,24) |
InChI Key |
CWNLLFNDDUTPML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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